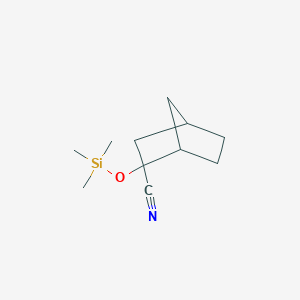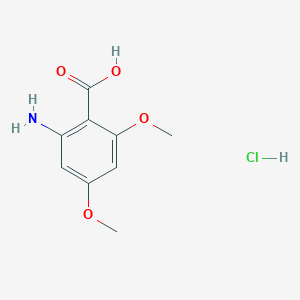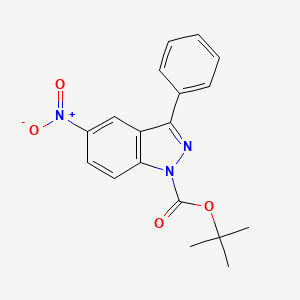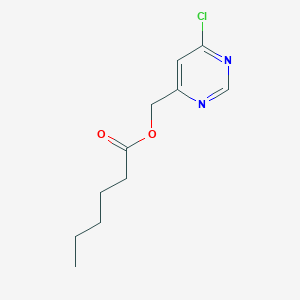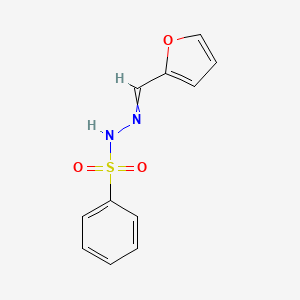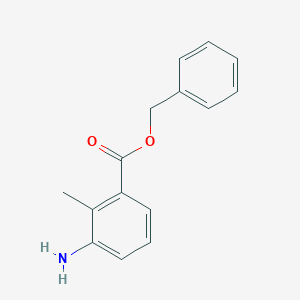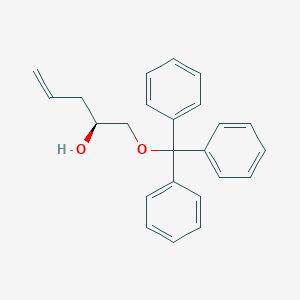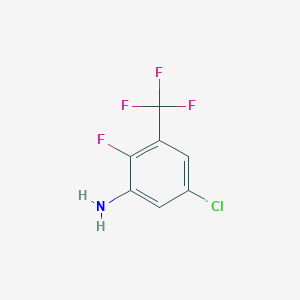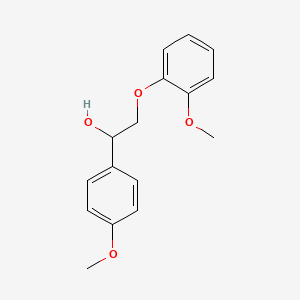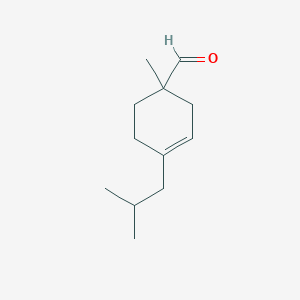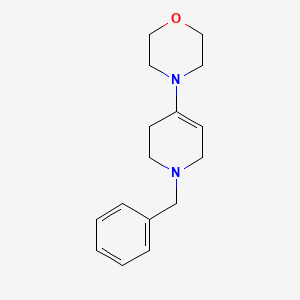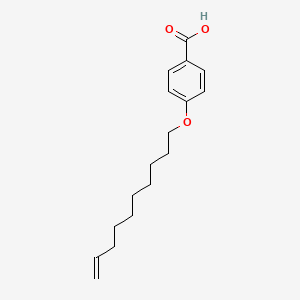
Tetraoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraoxane, also known as 1,3,5,7-tetroxane, is a cyclic organic compound with the molecular formula C₄H₈O₄. It is a member of the class of organic peroxides and is characterized by a four-membered ring containing alternating oxygen and carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
Tetraoxane can be synthesized through the homopolymerization of formaldehyde in the presence of an acid catalyst. The reaction typically involves the use of sulfuric acid as a catalyst, and the process is carried out under controlled temperature conditions to ensure the formation of the desired product . Another method involves the reaction of formaldehyde with hydrogen peroxide in the presence of an acid catalyst, leading to the formation of tetroxane .
Industrial Production Methods
In industrial settings, tetroxane is produced using a liquid-phase method from formaldehyde with homogeneous acid-type catalysts. The process involves several stages, including synthesis, extraction, and purification. The purified product is then stored at elevated temperatures until it meets the required quality standards .
化学反応の分析
Types of Reactions
Tetraoxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions of tetroxane can lead to the formation of simpler organic compounds.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of tetroxane include sulfuric acid, hydrogen peroxide, and various organic solvents. The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of tetroxane include formaldehyde, acetaldehyde, and other organic peroxides. The specific products depend on the type of reaction and the conditions under which it is carried out .
科学的研究の応用
Tetraoxane and its derivatives have several scientific research applications:
作用機序
The mechanism of action of tetroxane involves its decomposition into reactive oxygen species, which can interact with various molecular targets. In biological systems, tetroxane derivatives can generate free radicals that damage cellular components, leading to their antimicrobial and antimalarial effects . The specific pathways and molecular targets involved in these processes are still under investigation.
類似化合物との比較
Similar Compounds
Formaldehyde diperoxide (FDP): A similar compound with a similar structure and reactivity.
Methyl formaldehyde diperoxide (MFDP): Another related compound with similar properties.
Uniqueness
Tetraoxane is unique due to its four-membered ring structure, which imparts distinct chemical properties compared to other organic peroxides. Its ability to generate reactive oxygen species makes it particularly valuable in various scientific and industrial applications .
特性
分子式 |
C2H4O4 |
|---|---|
分子量 |
92.05 g/mol |
IUPAC名 |
tetraoxane |
InChI |
InChI=1S/C2H4O4/c1-2-4-6-5-3-1/h1-2H2 |
InChIキー |
NGCMLEQSKQCTAK-UHFFFAOYSA-N |
正規SMILES |
C1COOOO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


